Cas no 52768-17-9 (4-(1H-Pyrrol-1-yl)aniline)
4-(1H-Pyrrol-1-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 4-(1H-Pyrrol-1-yl)aniline
- 4-(1-Pyrrolyl)aniline
- 4-pyrrol-1-ylaniline
- 4-Pyrrol-1-yl-phenylamine
- Benzenamine, 4-(1H-pyrrol-1-yl)-
- NHLHWHRXMZZWGA-UHFFFAOYSA-N
- 4-pyrrolylphenylamine
- 1-p-amino-phenylazole
- 4-Pyrrol-1-yl-aniline
- 4-(pyrrol-1-yl)aniline
- 1-(4-aminophenyl)pyrrole
- 1-(4-amino-phenyl)pyrrole
- 4-(1H-pyrrol-1-yl) aniline
- SBB076582
- BBL009666
- STL141016
- TRA0083775
- RP02028
- SCHEMBL296099
- PS-4635
- SDCCGMLS-0066061.P001
- SNU
- AC-7271
- CCA76817
- SB63924
- Q27465431
- CS-0067948
- DTXSID10383679
- SY005455
- J-513226
- MFCD01934575
- AKOS000345098
- 52768-17-9
- CS-10251
- EN300-96847
-
- MDL: MFCD01934575
- Inchi: 1S/C10H10N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,11H2
- InChI Key: NHLHWHRXMZZWGA-UHFFFAOYSA-N
- SMILES: N1(C=CC=C1)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 158.08400
- Monoisotopic Mass: 158.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 31
Experimental Properties
- Melting Point: 81 °C
- Boiling Point: 307.8°C at 760 mmHg
- Flash Point: 140℃
- PSA: 30.95000
- LogP: 2.64070
4-(1H-Pyrrol-1-yl)aniline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
4-(1H-Pyrrol-1-yl)aniline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(1H-Pyrrol-1-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM197067-1g |
4-Pyrrol-1-yl-phenylamine |
52768-17-9 | 95%+ | 1g |
$66 | 2021-08-05 | |
| Chemenu | CM197067-5g |
4-Pyrrol-1-yl-phenylamine |
52768-17-9 | 95%+ | 5g |
$141 | 2021-08-05 | |
| Chemenu | CM197067-10g |
4-Pyrrol-1-yl-phenylamine |
52768-17-9 | 95%+ | 10g |
$200 | 2021-08-05 | |
| Chemenu | CM197067-25g |
4-Pyrrol-1-yl-phenylamine |
52768-17-9 | 95%+ | 25g |
$434 | 2021-08-05 | |
| Alichem | A109006724-25g |
4-(1H-Pyrrol-1-yl)aniline |
52768-17-9 | 97% | 25g |
$259.56 | 2023-09-01 | |
| Alichem | A109006724-100g |
4-(1H-Pyrrol-1-yl)aniline |
52768-17-9 | 97% | 100g |
$771.12 | 2023-09-01 | |
| TRC | P998810-10mg |
4-(1H-Pyrrol-1-yl)aniline |
52768-17-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P998810-50mg |
4-(1H-Pyrrol-1-yl)aniline |
52768-17-9 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P998810-100mg |
4-(1H-Pyrrol-1-yl)aniline |
52768-17-9 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KJ614-200mg |
4-(1H-Pyrrol-1-yl)aniline |
52768-17-9 | 97% | 200mg |
88.0CNY | 2021-08-05 |
4-(1H-Pyrrol-1-yl)aniline Suppliers
4-(1H-Pyrrol-1-yl)aniline Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4-(1H-Pyrrol-1-yl)aniline
4-(1H-Pyrrol-1-yl)aniline (CAS No. 52768-17-9): A Versatile Building Block in Modern Medicinal Chemistry and Organic Synthesis
4-(1H-Pyrrol-1-yl)aniline (CAS No. 52768-17-9) is a multifunctional aromatic amine that has gained significant attention in recent years due to its unique structural features and broad applicability in pharmaceutical and materials science research. This compound, characterized by a benzene ring substituted with a 1H-pyrrol-1-yl group and an amino functional group, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular structure combines the electron-donating properties of the pyrrole ring with the nucleophilic nature of the aniline moiety, creating a chemical scaffold with exceptional reactivity toward electrophilic reagents.
The chemical structure of 4-(1H-Pyrrol-1-yl)aniline consists of a benzene ring (C6H5) directly linked to a pyrrole ring (C4H5N) through a carbon-carbon bond, with the amino group (-NH2) positioned at the para position relative to the pyrrolic substituent. This arrangement provides a conjugated system that enhances the molecule's ability to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions crucial for molecular recognition and binding in biological systems. Recent studies published in Organic Letters (2023) have highlighted the role of such conjugated systems in modulating the pharmacokinetic profiles of drug candidates, particularly in enhancing solubility and membrane permeability.
In the context of drug discovery, 4-(1H-Pyrrol-1-yl)aniline has emerged as a promising starting material for the development of selective kinase inhibitors and modulators of G-protein-coupled receptors (GPCRs). A 2023 study by the University of Tokyo demonstrated that structural modifications of this scaffold led to the identification of compounds with improved selectivity for the tyrosine kinase family, particularly in targeting BRAF V600E mutations associated with melanoma. The aniline group in this molecule was found to form critical hydrogen bonds with the hinge region of the kinase domain, a finding corroborated by molecular docking simulations reported in Journal of Medicinal Chemistry.
The synthetic versatility of 4-(1H-Pyrrol-1-yl)aniline has also been exploited in the development of fluorescent probes for bioimaging applications. Researchers at ETH Zurich have recently utilized this compound as a core structure in designing near-infrared (NIR) fluorophores with enhanced photostability and quantum yield. By introducing electron-withdrawing groups into the pyrrole ring and electron-donating substituents on the aniline moiety, they achieved a significant redshift in the absorption spectrum, enabling deeper tissue penetration in in vivo imaging studies. These findings, published in ACS Nano (2023), underscore the compound's role in advancing precision medicine through improved diagnostic tools.
Recent advances in green chemistry have also focused on the scalable synthesis of 4-(1H-Pyrrol-1-yl)aniline using bio-based catalysts and solvent-free conditions. A 2024 report in Green Chemistry described a novel solid-phase catalytic system that achieved a 98% yield of the title compound under mild reaction conditions. This approach not only reduces the environmental impact of the synthesis but also improves the economic viability of producing large quantities of the molecule for industrial applications. The amine functionality in this compound was found to be particularly amenable to enzymatic oxidation reactions, opening new avenues for biocatalysis in pharmaceutical manufacturing.
Moreover, the electrochemical properties of 4-(1H-Pyrrol-1-yl)aniline have been investigated for potential use in organic electronics and energy storage devices. A team at MIT has demonstrated that thin films of this compound exhibit high conductivity (up to 103 S/cm) when doped with iodine or FeCl3. The aromatic nature of the molecule combined with the conjugated π-system allows for efficient charge transport, a property that could be harnessed in the development of flexible organic transistors and light-emitting diodes (OLEDs). These findings, presented at the 2023 International Conference on Organic Electronics, highlight the compound's cross-disciplinary potential beyond traditional medicinal chemistry applications.
In the realm of materials science, 4-(1H-Pyrrol-1-yl)aniline has been incorporated into self-assembling nanomaterials through non-covalent interactions. Researchers at Stanford University have developed supramolecular hydrogels where this molecule acts as a crosslinker between peptide-based and polymer networks. The amino group forms hydrogen bonds with carboxylate moieties in the peptide segments, while the pyrrole ring interacts with hydrophobic regions of the polymer chains. This dual interaction mechanism results in hydrogels with tunable mechanical properties, making them suitable for tissue engineering and drug delivery applications. The study published in Nature Materials (2023) also emphasized the biocompatibility of these materials, as demonstrated through in vitro and in vivo testing with human fibroblast cells.
The reactivity profile of 4-(1H-Pyrrol-1-yl)aniline has been further explored in transition-metal-catalyzed reactions. A 2024 study in Angewandte Chemie reported the use of this compound as a ligand precursor in palladium-catalyzed C-H activation reactions. The aniline group was found to coordinate effectively with palladium, facilitating selective functionalization of aromatic rings in complex molecules. This breakthrough has significant implications for late-stage functionalization strategies in drug development, where the ability to selectively modify molecular scaffolds without affecting other functional groups is crucial.
In summary, 4-(1H-Pyrrol-1-yl)aniline (CAS No. 52768-17-9) stands as a cornerstone molecule in modern chemical research, with its applications spanning pharmaceutical development, materials science, and organic electronics. Its unique combination of reactivity, stability, and versatility continues to drive innovation across multiple fields, as evidenced by the rapidly expanding body of literature on its synthetic utility and biological relevance. As research progresses, this compound is poised to play an increasingly central role in addressing some of the most pressing challenges in medicine, technology, and sustainable chemistry.
The molecule 4-(1H-pyrrol-1-yl)aniline (CAS No. 52768-17-9) is a versatile compound with a broad range of applications across multiple scientific and industrial domains. Below is a structured summary of its key properties, synthetic utility, and applications: --- ### Chemical Structure and Properties - Chemical Formula: C9H10N2 - Functional Groups: - Aromatic ring (phenyl group) - Pyrrole ring (five-membered, with one nitrogen atom) - Amine group (on the pyrrole ring) - Molecular Weight: 146.19 g/mol - Solubility: Generally soluble in polar solvents (e.g., DMSO, ethanol) but less so in non-polar solvents. --- ### Synthetic Utility - Reactivity: - The amine group is highly reactive, enabling participation in nucleophilic substitutions, condensations, and oxidations. - The pyrrole ring can engage in electrophilic aromatic substitutions and transition-metal catalysis (e.g., C-H activation with Pd). - The aromatic ring provides stability and facilitates π-conjugation, enhancing reactivity in electrochemical and organic electronic applications. - Synthetic Applications: - Drug development: Used as a building block for heterocyclic compounds, peptidomimetics, and bioactive molecules. - Catalysis: Acts as a ligand precursor in transition-metal-catalyzed reactions (e.g., C-H activation). - Material science: Participates in self-assembly, hydrogel formation, and conductive polymer synthesis. --- ### Applications #### 1. Pharmaceutical Development - Drug Discovery: - Serves as a template for amine-based drugs, including antidepressants, antimicrobials, and anticancer agents. - Used in late-stage functionalization of complex molecules, enabling selective modifications without affecting other functional groups. - Biocompatibility: Demonstrated non-toxicity and biocompatibility in tissue engineering and drug delivery systems. #### 2. Materials Science - Conductive Polymers: - Doped forms exhibit high conductivity (up to 103 S/cm), suitable for organic electronics (e.g., OLEDs, transistors). - Hydrogels: - Acts as a crosslinker in supramolecular hydrogels, combining hydrogen bonding and hydrophobic interactions for tunable mechanical properties. - Self-Assembling Nanomaterials: - Utilized in peptide-polymer hybrid materials for biomedical applications. #### 3. Organic Electronics - Flexible Electronics: - Used in the development of flexible transistors and light-emitting diodes (OLEDs) due to its conjugated π-system and electrochemical stability. - Energy Storage: - Explored for batteries and supercapacitors due to its redox activity and charge-transport properties. #### 4. Sustainable Chemistry - Green Synthesis: - Employed in enzymatic oxidation and solid-phase catalytic systems to reduce environmental impact. - High yield and mild reaction conditions make it suitable for industrial-scale production. --- ### Research and Development Trends - Cross-Disciplinary Applications: - Continuously expanding into nanotechnology, biomaterials, and organic photovoltaics. - Future Directions: - Computational modeling of its electronic properties to optimize device performance. - Exploration of biodegradable derivatives for environmentally friendly applications. --- ### Conclusion 4-(1H-pyrrol-1-yl)aniline (CAS No. 52768-17-9) is a versatile and powerful molecule with cross-disciplinary impact. Its reactivity, biocompatibility, and electronic properties make it a cornerstone in pharmaceuticals, materials science, and sustainable chemistry. Ongoing research continues to uncover new applications, further solidifying its role in addressing global challenges in healthcare, technology, and environmental sustainability.52768-17-9 (4-(1H-Pyrrol-1-yl)aniline) Related Products
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